molecular formula C15H23N3O B1603689 4-(4-Morpholinopiperidin-1-yl)aniline CAS No. 867291-42-7

4-(4-Morpholinopiperidin-1-yl)aniline

Cat. No.: B1603689
CAS No.: 867291-42-7
M. Wt: 261.36 g/mol
InChI Key: HYDDAQBDCYWJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Morpholinopiperidin-1-yl)aniline is an organic compound with the molecular formula C15H23N3O It is characterized by the presence of a morpholine ring fused to a piperidine ring, which is further attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Morpholinopiperidin-1-yl)aniline typically involves the reaction of 4-chloroaniline with morpholine and piperidine under specific conditions. One common method includes the use of ethyl 4-(2-chloro-5-fluoropyrimidin-4-yl)benzoate as a starting material, which is reacted with this compound in the presence of isopropanol and trifluoroacetic acid at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are generally based on large-scale adaptations of laboratory synthesis techniques. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Morpholinopiperidin-1-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens or nitro compounds under acidic conditions.

Major Products: The major products formed from these reactions include various substituted anilines, N-oxides, and secondary amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Morpholinopiperidin-1-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Morpholinopiperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    4-(4-Methylpiperidin-1-yl)aniline: Similar in structure but with a methyl group instead of a morpholine ring.

    4-(4-Morpholinopiperidin-1-yl)benzenamine: Another closely related compound with slight structural variations.

Uniqueness: 4-(4-Morpholinopiperidin-1-yl)aniline stands out due to its combined morpholine and piperidine rings, which confer unique chemical and biological properties. This dual-ring structure enhances its potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

4-(4-morpholin-4-ylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c16-13-1-3-14(4-2-13)17-7-5-15(6-8-17)18-9-11-19-12-10-18/h1-4,15H,5-12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDDAQBDCYWJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCOCC2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610675
Record name 4-[4-(Morpholin-4-yl)piperidin-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867291-42-7
Record name 4-[4-(Morpholin-4-yl)piperidin-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Morpholinopiperidin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(4-Morpholinopiperidin-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
4-(4-Morpholinopiperidin-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
4-(4-Morpholinopiperidin-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
4-(4-Morpholinopiperidin-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
4-(4-Morpholinopiperidin-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.